6,8-二氰基-2-羟基(1H)-喹啉

描述

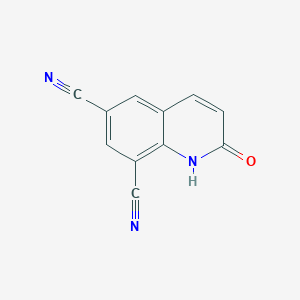

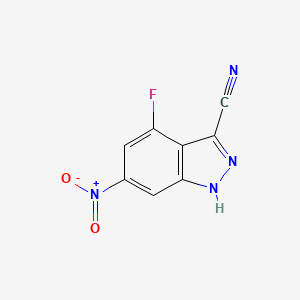

6,8-Dicyano-2-hydroxy (1H)-quinoline , also known as DCQ , is a heterocyclic compound with the following chemical formula: C₁₁H₄N₄O. It belongs to the quinoline family and exhibits interesting properties due to its cyano and hydroxy functional groups. The compound’s structure consists of a quinoline ring fused with a cyano group at positions 6 and 8, as well as a hydroxy group at position 2.

Synthesis Analysis

The synthesis of DCQ involves several methods, including cyclization reactions, condensation, and functional group transformations. One common approach is the reaction between 2-amino-3-cyanopyridine and an aldehyde or ketone, followed by cyclization to form the quinoline ring. Researchers have also explored alternative routes, such as oxidative coupling of 2-cyanoanilines or direct cyanation of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of DCQ is crucial for understanding its properties. The quinoline ring imparts aromaticity, while the cyano groups enhance electron-withdrawing effects. The hydroxy group provides polarity and potential hydrogen bonding interactions. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been used to elucidate its precise structure.

Chemical Reactions Analysis

DCQ participates in various chemical reactions:

- Hydrolysis : The hydroxy group can undergo hydrolysis to yield the corresponding quinoline-2-carboxylic acid.

- Substitution Reactions : The cyano groups are susceptible to nucleophilic substitution reactions, leading to the formation of diverse derivatives.

- Metal Complexation : DCQ can coordinate with transition metals, forming stable complexes with potential applications in catalysis.

Physical And Chemical Properties Analysis

- Melting Point : DCQ melts at approximately 220°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Color : DCQ appears as yellow crystals or powder.

- UV-Vis Absorption : It exhibits characteristic absorption bands in the UV-Vis spectrum due to its conjugated system.

科学研究应用

利尿作用

- 合成和生物学特性:Ukrainets 等人(2018 年)对 N-芳基-7-羟基-5-氧代-2,3-二氢-1H,5H-吡啶并[3,2,1-ij]喹啉-6-羧酰胺的研究表明,这些化合物是醛固酮合酶的潜在抑制剂,具有显着的利尿作用,表明它们作为新型利尿剂的先导结构的潜力 (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018)。

抗菌和细胞毒性剂

- 抗菌和细胞毒性活性:Farhan & Saour(2017 年)的一项研究合成了与氨基酸酯或杂环胺连接的含氮杂环化合物,展示了作为抗菌和细胞毒性剂的潜在活性。这些化合物包括 8-羟基喹啉的衍生物,表明具有广泛的生物活性 (Farhan & Saour, 2017)。

缓蚀

- 用作防腐材料:喹啉及其衍生物,包括与 6,8-二氰基-2-羟基(1H)-喹啉相关的衍生物,被广泛用作防腐材料。Verma、Quraishi 和 Ebenso(2020 年)回顾了它们对金属腐蚀的有效性,指出了它们与表面金属原子形成稳定螯合配合物的能力 (Verma, Quraishi, & Ebenso, 2020)。

喹啉生物碱的合成

- 三环喹啉生物碱的合成:Bar、Parsons 和 Thomas(2000 年)探索了使用 4-羟基-1-甲基-2(1H)-喹啉酮合成三环喹啉生物碱(如阿拉利奥普辛),展示了喹啉衍生物的化学多功能性 (Bar, Parsons, & Thomas, 2000)。

抗氧化活性

- 合成和抗氧化测试:Cahyana、Andika 和 Liandi(2020 年)的研究涉及合成 1,8-二氧代吖啶和多氢喹啉的衍生物,并测试了它们的抗氧化活性。这证明了喹啉衍生物在抗氧化剂应用中的潜力 (Cahyana, Andika, & Liandi, 2020)。

利尿特性

- 探索利尿特性:Ukrainets、Golik、Shemchuk 和 Kravchenko(2011 年)合成了喹啉羧酸的羟基和烷氧基苯胺,探索了它们作为利尿剂的潜力 (Ukrainets, Golik, Shemchuk, & Kravchenko, 2011)。

安全和危害

- Toxicity : DCQ is toxic if ingested or inhaled. Proper handling and protective equipment are essential.

- Environmental Impact : Its persistence and potential bioaccumulation warrant careful disposal.

- Fire Hazard : DCQ is flammable; store away from open flames.

未来方向

Researchers continue to explore DCQ’s applications, including:

- Medicinal Chemistry : Investigating its anticancer potential and optimizing derivatives.

- Materials Science : Developing DCQ-based materials for sensors, catalysts, and optoelectronics.

属性

IUPAC Name |

2-oxo-1H-quinoline-6,8-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7-3-8-1-2-10(15)14-11(8)9(4-7)6-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDMZHCJXZYOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dicyano-2-hydroxy (1H)-quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)

![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)

![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)

amino}acetic acid hydrochloride](/img/structure/B1455382.png)